molecular formula C20H16N4OS B2923448 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034300-62-2

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Katalognummer B2923448
CAS-Nummer: 2034300-62-2
Molekulargewicht: 360.44
InChI-Schlüssel: RMJYUMHIBDQTMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, also known as THPPB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(thiophen-3-yl)pyridine-4-carbaldehyde, which is synthesized from 3-thiophenecarboxaldehyde and 2-bromo-4-picoline. The second intermediate is 3-(1H-pyrazol-1-yl)benzoic acid, which is synthesized from 3-nitrobenzoyl chloride and hydrazine hydrate. These two intermediates are then coupled using N-(tert-butoxycarbonyl)-3-aminobenzamide as a coupling agent to form the final product.

Starting Materials
3-thiophenecarboxaldehyde, 2-bromo-4-picoline, 3-nitrobenzoyl chloride, hydrazine hydrate, N-(tert-butoxycarbonyl)-3-aminobenzamide

Reaction
Synthesis of 2-(thiophen-3-yl)pyridine-4-carbaldehyde:, Step 1: 3-thiophenecarboxaldehyde is reacted with 2-bromo-4-picoline in the presence of a base such as potassium carbonate and a palladium catalyst to form 2-(thiophen-3-yl)pyridine-4-carbaldehyde., Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid:, Step 2: 3-nitrobenzoyl chloride is reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 3-(1H-pyrazol-1-yl)benzoic acid., Coupling of intermediates to form final product:, Step 3: 2-(thiophen-3-yl)pyridine-4-carbaldehyde and 3-(1H-pyrazol-1-yl)benzoic acid are coupled using N-(tert-butoxycarbonyl)-3-aminobenzamide as a coupling agent in the presence of a base such as triethylamine and a dehydrating agent such as N,N'-dicyclohexylcarbodiimide to form the final product, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide.

Wirkmechanismus

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide exerts its effects through the modulation of the activity of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide acts as a positive allosteric modulator of the NMDA receptor, which enhances the receptor's function and promotes the formation of new synapses.

Biochemische Und Physiologische Effekte

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to have a range of biochemical and physiological effects, including the enhancement of synaptic plasticity, the promotion of neurogenesis, the inhibition of cancer cell growth, and the modulation of the immune response. 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is its ability to enhance synaptic plasticity and promote the formation of new synapses, which makes it a valuable tool for studying the mechanisms of learning and memory. However, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has limitations in terms of its specificity for the NMDA receptor, as it can also modulate other glutamate receptors. Additionally, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has a relatively short half-life, which can limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the investigation of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide. One area of interest is the development of more specific NMDA receptor modulators that can selectively target different subtypes of the receptor. Another area of interest is the investigation of the potential therapeutic applications of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the investigation of the potential anti-cancer and anti-inflammatory effects of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide could lead to the development of new cancer therapies and anti-inflammatory drugs.

Wissenschaftliche Forschungsanwendungen

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been investigated for its potential therapeutic applications in various fields of scientific research, including neuroscience, cancer research, and immunology. In neuroscience, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to have a positive effect on cognitive function and memory. In cancer research, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to inhibit the growth of cancer cells. In immunology, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been shown to have anti-inflammatory properties.

Eigenschaften

IUPAC Name

3-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(16-3-1-4-18(12-16)24-9-2-7-23-24)22-13-15-5-8-21-19(11-15)17-6-10-26-14-17/h1-12,14H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJYUMHIBDQTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.